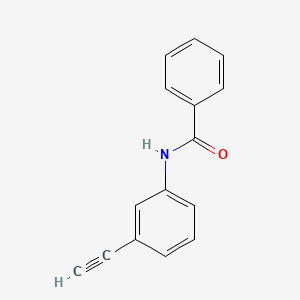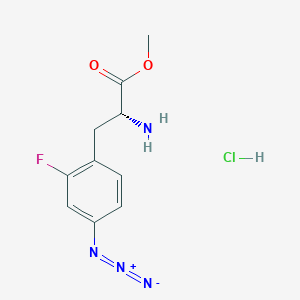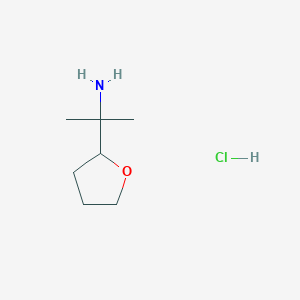
2-(4-(4-oxo-4H-chromene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(4-oxo-4H-chromene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that features a chromene core linked to a tetrazole ring through an amide bond.
Preparation Methods
The synthesis of 2-(4-(4-oxo-4H-chromene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-oxo-4H-chromene-2-carboxylic acid, which is then converted to its corresponding acid chloride. This intermediate is reacted with 4-aminophenyl-2H-tetrazole-5-carboxamide under appropriate conditions to form the desired compound .
Chemical Reactions Analysis
2-(4-(4-oxo-4H-chromene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the chromene core to dihydrochromene derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(4-(4-oxo-4H-chromene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(4-oxo-4H-chromene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, its inhibition of 5-lipoxygenase is believed to occur through binding to the enzyme’s active site, thereby preventing the formation of pro-inflammatory leukotrienes . Additionally, its anticancer activity may involve the induction of apoptosis in cancer cells through the modulation of specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-(4-(4-oxo-4H-chromene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide include other chromone carboxamide derivatives and tetrazole-containing compounds. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example:
Chromone carboxamide derivatives: These compounds often exhibit anti-inflammatory and anticancer activities but may vary in potency and selectivity depending on their substituents.
Tetrazole-containing compounds: These are known for their diverse pharmacological activities, including antihypertensive and antimicrobial properties.
The uniqueness of this compound lies in its combined chromene and tetrazole moieties, which confer a distinct set of chemical and biological properties .
Properties
IUPAC Name |
2-[4-[(4-oxochromene-2-carbonyl)amino]phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6O4/c19-16(26)17-21-23-24(22-17)11-7-5-10(6-8-11)20-18(27)15-9-13(25)12-3-1-2-4-14(12)28-15/h1-9H,(H2,19,26)(H,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHKWYSOWISPFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate](/img/structure/B2608046.png)
![N-[3-(methylsulfanyl)propyl]pyridin-3-amine dihydrochloride](/img/structure/B2608047.png)

![2-[(5-nitropyridin-2-yl)amino]propanoic Acid](/img/structure/B2608050.png)




![N-[(2-methoxyphenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2608058.png)
![(Z)-3,4,5-trimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2608060.png)


![N-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl]-5-(4-fluorophenyl)triazolidine-4-carboxamide](/img/structure/B2608066.png)

